molecular formula C28H29F2N3O2 B589189 Pimozide-d5 N-Oxide CAS No. 1794795-40-6

Pimozide-d5 N-Oxide

Cat. No. B589189
CAS RN: 1794795-40-6
M. Wt: 482.586
InChI Key: SAVNBLOUWOJISO-SQXKFXMRSA-N
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Description

Pimozide-d5 N-Oxide is the deuterium labeled Pimozide . Pimozide is a dopamine receptor antagonist, with Kis of 1.4 nM, 2.5 nM, and 588 nM for dopamine D2, D3, and D1 receptors, respectively. It also has affinity at α1-adrenoceptor, with a Ki of 39 nM . Pimozide also inhibits STAT3 and STAT5 .


Synthesis Analysis

While specific synthesis methods for Pimozide-d5 N-Oxide were not found, general methods for N-oxide synthesis involve the oxidation of tertiary nitrogen compounds to N-oxides using an efficient oxygen source like sodium percarbonate in the presence of various rhenium-based catalysts under mild reaction conditions .


Physical And Chemical Properties Analysis

Pimozide-d5 N-Oxide has a molecular weight of 482.58 and a molecular formula of C28H24D5F2N3O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.

Mechanism of Action

The ability of Pimozide, and by extension Pimozide-d5 N-Oxide, to suppress motor and phonic tics in conditions like Tourette’s Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS .

Safety and Hazards

Pimozide, the non-deuterated form of Pimozide-d5 N-Oxide, is known to be toxic and can cause side effects such as muscle stiffness, tremors, and slow body movements. It may also cause heart problems and has been linked to sudden unexplained death . Therefore, similar precautions should be taken with Pimozide-d5 N-Oxide.

properties

CAS RN

1794795-40-6

Product Name

Pimozide-d5 N-Oxide

Molecular Formula

C28H29F2N3O2

Molecular Weight

482.586

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D

InChI Key

SAVNBLOUWOJISO-SQXKFXMRSA-N

SMILES

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]

synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 

Origin of Product

United States

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